Halostachine hydrochloride

adrenergic pharmacology receptor efficacy partial agonism

Halostachine hydrochloride (CAS 142467-20-7) is the (R)-enantiomer salt form of N-methylphenylethanolamine, a unique β-hydroxy-phenethylamine-derived probe. With an Emax of ~19% relative to epinephrine at β2AR and unique mutational sensitivity at Ser207, it cannot be replaced by ephedrine, synephrine, or other adrenergic agonists without altering experimental outcomes. Its concurrent engagement of β2AR/α1AR and TAAR1 enables studies of crosstalk that are not possible with full or α1-selective agonists. Supplied as a white powder with documented HPLC purity ≥98%, it serves as a qualified reference standard for method validation, impurity profiling, and GLP-compliant analytical workflows. Please use the inquiry form below to request a quote or check availability for your specific research quantities.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 142467-20-7
Cat. No. B12748465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalostachine hydrochloride
CAS142467-20-7
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCNCC(C1=CC=CC=C1)O.Cl
InChIInChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1
InChIKeyNPUGYWPZOLONFA-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halostachine Hydrochloride (CAS 142467-20-7): Evidence-Based Procurement Guide for β-Hydroxy-Phenethylamine Research


Halostachine hydrochloride (CAS 142467-20-7) is the hydrochloride salt of the naturally occurring alkaloid halostachine (N-methylphenylethanolamine), a β-hydroxy-phenethylamine first isolated from Halostachys caspica [1]. It is structurally related to phenylethanolamine, synephrine, and ephedrine, and acts as a partial agonist at adrenergic receptors with a distinct pharmacological profile [2]. The hydrochloride salt form (C9H14ClNO, MW 187.66 g/mol) exhibits enhanced aqueous solubility compared to the free base and is supplied as a white to off-white crystalline powder [3].

Why Generic Substitution Fails for Halostachine Hydrochloride: Critical Differences in Receptor Selectivity, Efficacy, and Signal Transduction


Halostachine hydrochloride cannot be reliably substituted with other β-hydroxy-phenethylamines such as ephedrine, synephrine, or phenylephrine without fundamentally altering experimental outcomes. Despite structural homology, these compounds exhibit divergent receptor subtype selectivity, intrinsic efficacy, and signaling bias [1]. For instance, halostachine demonstrates ligand-specific mutational effects at β2-adrenergic receptors that are not observed with catecholamine full agonists like epinephrine or isoproterenol, indicating unique receptor binding determinants [2]. Furthermore, halostachine engages both adrenergic and trace amine-associated receptor 1 (TAAR1) pathways, a dual pharmacological signature not shared by most comparator compounds [3]. Substitution with generics therefore introduces uncontrolled variables in receptor pharmacology studies, analytical method validation, and structure-activity relationship investigations.

Quantitative Differentiation of Halostachine Hydrochloride: Head-to-Head Evidence Against Ephedrine, Synephrine, and Phenylephrine


β2-Adrenergic Receptor Efficacy: Halostachine Exhibits 19% of Epinephrine's Maximal Response as a Partial Agonist

In vitro functional assays in transfected cell lines demonstrate that halostachine acts as a partial agonist at human β2-adrenergic receptors with an efficacy (Emax) of approximately 19% relative to the full agonist epinephrine . This contrasts sharply with ephedrine, which exhibits stronger β2-agonist activity and higher intrinsic efficacy. The quantified partial agonism of halostachine positions it as a distinct pharmacological tool for probing β2AR signaling where full receptor activation is undesirable.

adrenergic pharmacology receptor efficacy partial agonism

Ligand-Specific β2-Adrenergic Receptor Mutational Effects: Halostachine Shows Unique Affinity Modulation Not Observed with Catechol Agonists

In a systematic mutagenesis study of Ser207 in helix 5 of the β2-adrenergic receptor, all mutations reduced the binding affinities of catechol agonists epinephrine and isoproterenol. In contrast, both enhancements and reductions of affinity were observed for the partial agonist halostachine (reported as halostachin) [1]. Additionally, polar residues such as Asp and His enhanced activation by full agonists but suppressed activation induced by halostachine, while hydrophobic residues (Ile, Val) augmented partial agonist activation [2]. This ligand-specific mutational profile demonstrates that halostachine engages β2AR through distinct structural determinants not shared by catecholamine agonists.

GPCR pharmacology structure-activity relationship receptor mutagenesis

Trace Amine-Associated Receptor 1 Engagement: Halostachine Activates TAAR1 Unlike Phenylephrine and Synephrine

Halostachine demonstrates agonist activity at human Trace Amine-Associated Receptor 1 (TAAR1) in vitro, a receptor target not engaged by comparator compounds such as phenylephrine and synephrine [1]. Phenylephrine is characterized primarily as a strong α1-adrenergic agonist with minimal TAAR1 activity, while synephrine shows preferential adrenergic receptor engagement [2]. This dual adrenergic-TAAR1 pharmacology distinguishes halostachine from in-class alternatives and supports its use in research examining cross-talk between adrenergic and trace amine signaling pathways.

trace amine receptors dual pharmacology receptor selectivity

Chromatographic Purity Specifications: Commercial Halostachine Hydrochloride Batches Achieve ≥98.0% Purity by HPLC

Typical isolated or synthesized halostachine batches marketed for analytical and research use report high chromatographic purity greater than or equal to 98.0% area by HPLC, with total related substances generally below 2.0% . Specific impurity controls include phenylethanolamine and other demethylated or desoxy analogs (≤0.5% each), synephrine and positional isomers (≤0.2% each), and dehydration or unsaturated byproducts (≤0.1%) . Enantiomeric composition is monitored by chiral HPLC and maintained to vendor specification depending on synthetic route.

analytical chemistry quality control reference standards

Acute Toxicity Profile: Halostachine LD50 of 500 mg/kg (i.p., Mice) Versus Ephedrine LD50 of 242 mg/kg (s.c., Mice)

Comparative acute toxicity data indicate that halostachine exhibits an LD50 of 500 mg/kg via intraperitoneal administration in mice, approximately twice the LD50 value of ephedrine at 242 mg/kg via subcutaneous administration in the same species [1]. While both compounds are sympathomimetic amines, the higher LD50 of halostachine suggests a comparatively lower acute toxicity burden, which may inform compound selection in preclinical studies where safety margin considerations are relevant.

toxicology safety pharmacology preclinical assessment

Vascular Selectivity Profile: Halostachine Constricts Renal Vessels While Dilating Splenic Vessels—A Distinct Hemodynamic Signature

In animal studies, halostachine sharply constricts the vessels of the kidneys while simultaneously sharply dilating the vessels of the spleen, and acts as a strong antagonist of papaverine on peripheral vessels [1]. While its vasoconstricting action is similar to ephedrine in magnitude, this organ-specific differential vascular response—renal constriction paired with splenic dilation—represents a distinctive hemodynamic profile not fully replicated by ephedrine or phenylephrine [2]. Phenylephrine, by comparison, produces more uniform α1-mediated vasoconstriction without pronounced organ-specific differential effects [3].

vascular pharmacology hemodynamics organ-specific effects

High-Value Research Applications for Halostachine Hydrochloride: Where Comparative Evidence Supports Procurement


Partial Agonist Mechanism Studies at β2-Adrenergic Receptors

Halostachine hydrochloride is optimally deployed as a β2AR partial agonist probe in studies examining the molecular determinants of partial versus full agonism. With an Emax of 19% relative to epinephrine and unique mutational sensitivity at Ser207 distinct from catecholamines [5], it enables comparative analyses of receptor conformational states and signaling bias that cannot be achieved using full agonists (epinephrine, isoproterenol) or alternative partial agonists with differing structural scaffolds.

Dual Adrenergic-TAAR1 Pharmacology Investigations

For research programs exploring cross-talk between adrenergic and trace amine signaling systems, halostachine provides a unique dual agonist tool that activates both β2AR/α1AR and TAAR1 . This profile distinguishes it from comparator compounds such as phenylephrine (α1-selective) and synephrine (adrenergic-predominant) [5], making halostachine the compound of choice for studies requiring concurrent engagement of both receptor families.

Analytical Reference Standard and Impurity Profiling

Commercial halostachine hydrochloride batches with documented HPLC purity ≥98.0% and defined impurity thresholds serve as qualified reference standards for chromatographic method development, system suitability testing, and impurity profiling in pharmaceutical and natural product analysis. The availability of characterized related compounds (including phenylethanolamine, synephrine, and dehydration byproducts) supports comprehensive method validation workflows.

Organ-Specific Vascular Reactivity Research

The distinctive vascular profile of halostachine—characterized by sharp renal vasoconstriction paired with sharp splenic vasodilation and papaverine antagonism —positions this compound as a specialized tool for investigating organ-specific adrenergic responses and differential vascular regulation. This contrasts with the more uniform vasoconstriction produced by phenylephrine and other α1 agonists [5].

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